4-Hydroxynicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxynicotinaldehyde (4-HNA) is a chemical compound of significant interest in scientific research due to its diverse potential applications. This compound is a yellowish solid with a molecular formula of C6H5NO2 and a molecular weight of 123.11 .

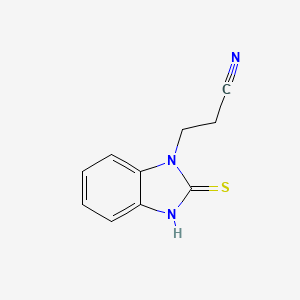

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H5NO2 . The InChI code for this compound is 1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H, (H,7,9) and the InChI key is IYPSYYLXHFGFPC-UHFFFAOYSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that similar compounds can undergo various reactions. For instance, one study mentions the use of a related compound as a catalytic transient directing group for Pd (II)-catalyzed γ-C (sp 3)-H arylation to couple free primary amines with aryl iodides .

Physical And Chemical Properties Analysis

This compound is a yellowish solid . It has a molecular weight of 123.11 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Bioactive Marker in Pathophysiological Processes

4-Hydroxynonenal (HNE), a structurally similar compound to 4-Hydroxynicotinaldehyde, has been extensively researched. It is a significant marker of oxidative stress and may be a causative agent in diseases like Alzheimer's. It acts as a signaling molecule and can modulate growth factors. HNE's identification in cells and tissues is vital for its use as a clinical marker and in food quality control (Žarković, 2003).

Analytical Applications in Colorimetric Assay

The interaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals like this compound, under certain conditions, leads to the formation of a chromophore. This reaction is utilized in a colorimetric assay to measure lipid peroxidation, providing a method to analyze oxidative stress markers in biological samples (Gérard-Monnier et al., 1998).

Determination in Biological Systems

4-Hydroxynonenal, like this compound, is produced during the peroxidative decomposition of polyunsaturated fatty acids and possesses various toxic properties. The methods for qualitative and quantitative determination of such aldehydes, including this compound, are critical in studying their role in pathological conditions like oxidative stress (Esterbauer & Cheeseman, 1990).

Evaluation in Food Products

Analytical methods for determining this compound-related compounds in food products, particularly pork, have been developed. These methods, such as solid phase extraction and HPLC-MS/MS, are important for assessing the presence of toxic compounds in food and their potential risks to human health (Zanardi et al., 2002).

Role in Pathology and Physiology

Compounds like 4-Hydroxynonenal, associated with this compound, exhibit both toxic and physiological roles. At different concentrations, they influence cell multiplication, differentiation, and act as signaling molecules in normal cells. These effects are crucial for understanding their dual role in health and disease (Dianzani, 2003).

Safety and Hazards

The safety information available indicates that 4-Hydroxynicotinaldehyde may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

4-oxo-1H-pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPSYYLXHFGFPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8aR,11R,14bR)-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2382410.png)

![N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide](/img/structure/B2382411.png)

![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)

![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)

![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)

![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)

![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)